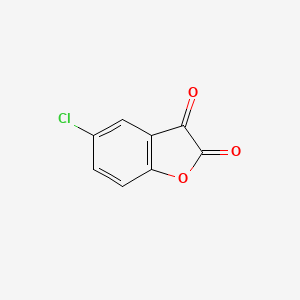

5-Chlorobenzofuran-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chlorobenzofuran-2,3-dione is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chlorosalicylaldehyde with malonic acid in the presence of a catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The dual carbonyl groups at positions 2 and 3 serve as primary sites for nucleophilic attack. Key reactions include:

-

Amine Addition : Reacts with primary amines (e.g., methylamine) to form bis-amide derivatives under mild alkaline conditions. For example, treatment with benzylamine yields N,N'-dibenzyl-5-chlorobenzofuran-2,3-dicarboxamide.

-

Alcohol Condensation : Forms ester derivatives when treated with alcohols (e.g., methanol) in acidic media, producing dialkoxy products.

-

Grignard Reagents : Reacts with organomagnesium compounds to generate tertiary alcohols, though steric hindrance from the fused ring system limits yields .

Cyclization and Heterocycle Formation

The compound acts as a precursor for fused heterocycles:

-

Pyrazoline Derivatives : Condensation with hydrazines forms pyrazoline rings. For instance, reaction with phenylhydrazine produces 5-chloro-2,3-dione-fused pyrazoline, noted for antimicrobial activity in benzofuran-based compounds .

-

Benzofuran-Fused Coumarins : Under palladium catalysis, cross-couplings with imidazo-pyridines yield fluorescent coumarin-benzofuran hybrids via decarbonylation (Scheme 7 in ).

Table 1: Cyclization Reactions and Catalysts

Catalytic Cross-Coupling Reactions

The chlorine substituent enables metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position. Electron-donating substituents on boronic acids enhance yields .

-

Rhodium-Catalyzed Alkyne Insertion : Reacts with alkynes in the presence of CpRh catalysts to form substituted benzofurans via C–H activation and migratory insertion (Scheme 12 in ).

Electrophilic Aromatic Substitution

The benzofuran ring undergoes directed substitutions:

-

Nitration : Occurs at the 6-position (meta to chlorine) using HNO₃/H₂SO₄, yielding 5-chloro-6-nitrobenzofuran-2,3-dione.

-

Halogenation : Bromine in acetic acid selectively substitutes the 7-position, forming 5-chloro-7-bromobenzofuran-2,3-dione .

Role in Medicinal Chemistry

Chlorination enhances bioactivity by:

-

Increasing lipophilicity, improving cell membrane penetration .

-

Stabilizing interactions with target proteins (e.g., halogen bonds with cysteine residues in kinase inhibitors ).

Notable Applications :

-

Precursor for BRAF V600E and EGFR inhibitors (e.g., compound 3e with IC₅₀ = 68 nM ).

-

Intermediate in antifungal agents (e.g., diptoindonesin G derivatives ).

Reaction Optimization Challenges

Scientific Research Applications

5-Chlorobenzofuran-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-2,3-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular pathways .

Comparison with Similar Compounds

Benzofuran-2,3-dione: Lacks the chlorine substituent but shares similar chemical properties.

5-Bromobenzofuran-2,3-dione: Similar structure with a bromine atom instead of chlorine.

5-Methylbenzofuran-2,3-dione: Contains a methyl group instead of a halogen.

Uniqueness: 5-Chlorobenzofuran-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula |

C8H3ClO3 |

|---|---|

Molecular Weight |

182.56 g/mol |

IUPAC Name |

5-chloro-1-benzofuran-2,3-dione |

InChI |

InChI=1S/C8H3ClO3/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H |

InChI Key |

WRGNYZNIUPZBFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.